molecular formula C7H12N2O B13322663 7-Amino-5-azaspiro[3.4]octan-6-one

7-Amino-5-azaspiro[3.4]octan-6-one

Cat. No.: B13322663
M. Wt: 140.18 g/mol
InChI Key: OJMMHRQDBHFQCE-UHFFFAOYSA-N
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Description

7-Amino-5-azaspiro[3.4]octan-6-one is a heterocyclic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-azaspiro[3.4]octan-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the annulation of a cyclopentane ring with a nitrogen-containing moiety can lead to the formation of the spirocyclic structure . Reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-azaspiro[34]octan-6-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

Common reagents used in the reactions of 7-Amino-5-azaspiro[3.4]octan-6-one include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to achieve the desired outcome .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the spirocyclic framework .

Mechanism of Action

The mechanism of action of 7-Amino-5-azaspiro[3.4]octan-6-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Amino-5-azaspiro[3.4]octan-6-one include:

Uniqueness

What sets this compound apart from these similar compounds is its specific spirocyclic structure and the presence of an amino group at the 7-position. This unique arrangement can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

7-amino-5-azaspiro[3.4]octan-6-one

InChI

InChI=1S/C7H12N2O/c8-5-4-7(2-1-3-7)9-6(5)10/h5H,1-4,8H2,(H,9,10)

InChI Key

OJMMHRQDBHFQCE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C(=O)N2)N

Origin of Product

United States

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